5-Bromo-2-ethoxypyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

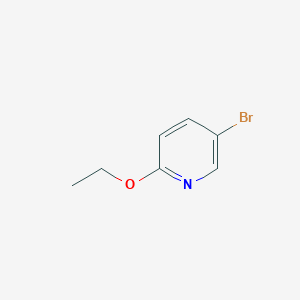

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXZKMUZWPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355774 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55849-30-4 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55849-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Pyridines in Heterocyclic Chemistry

Halogenated pyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with one or more halogen atoms. sigmaaldrich.com These compounds are of immense importance in synthetic chemistry as they serve as versatile precursors for the synthesis of more complex heterocyclic and macrocyclic structures. benthambooks.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. sigmaaldrich.combenthambooks.com

The pyridine ring itself is an electron-deficient system, and the introduction of an electron-withdrawing halogen atom further modifies its reactivity. iust.ac.ir This electronic feature makes halogenated pyridines key starting materials for creating a diverse range of substituted pyridine derivatives, which can be challenging to synthesize directly from the parent pyridine molecule. benthambooks.com Many synthetic heterocyclic compounds exhibit pharmacological activity and are extensively researched in medicinal chemistry. sigmaaldrich.com For instance, halopyridines are used to diversify candidate compounds for structure-activity relationship (SAR) studies and as strategic disconnections in target-oriented synthesis. chemrxiv.org

The Strategic Utility of 5 Bromo 2 Ethoxypyridine As a Versatile Synthetic Intermediate

Direct Halogenation and Alkoxylation Strategies

Direct functionalization of the pyridine core represents a common approach to this compound. This can be accomplished by either introducing an ethoxy group to a pre-brominated pyridine or by brominating an existing ethoxypyridine derivative.

Alkoxylation of Halogenated Pyridine Scaffolds

A prevalent method for synthesizing this compound involves the nucleophilic substitution of a halogen atom on a di-substituted pyridine with an ethoxide source. For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol (B145695) can selectively replace the bromine atom at the 2-position, yielding this compound. tandfonline.com This selectivity is attributed to the higher reactivity of the halogen at the C-2 position of the pyridine ring towards nucleophilic attack. The use of microwave heating has been shown to significantly accelerate this reaction, providing high yields in a much shorter time frame compared to conventional heating methods. tandfonline.com

Bromination of Ethoxypyridine Derivatives

Alternatively, this compound can be prepared by the electrophilic bromination of 2-ethoxypyridine (B84967). This method involves treating 2-ethoxypyridine with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, typically in an inert solvent. nbinno.com The ethoxy group at the 2-position directs the incoming electrophile to the 5-position of the pyridine ring. Careful control of reaction conditions, such as temperature, is crucial to ensure selective bromination and avoid the formation of di-substituted byproducts. nbinno.com

Precursor Synthesis and Transformation Pathways

In addition to direct functionalization, multi-step synthetic sequences starting from readily available precursors offer alternative routes to this compound.

Synthesis from Dihalo-substituted Pyridines (e.g., 2,5-dibromopyridine)

As mentioned previously, 2,5-dibromopyridine is a key precursor for the synthesis of this compound. The selective ethoxylation at the C-2 position is a well-established transformation. tandfonline.com A study demonstrated that reacting 2,5-dibromopyridine with sodium ethoxide in ethanol under microwave irradiation resulted in a 90% isolated yield of this compound. tandfonline.com This highlights the efficiency and selectivity of this pathway.

| Precursor | Reagent | Conditions | Product | Yield |

| 2,5-dibromopyridine | Sodium ethoxide in ethanol | Microwave heating | This compound | 90% tandfonline.com |

| 2,5-dibromopyridine | Sodium methoxide (B1231860) in methanol | 70 °C, 42 h | 5-Bromo-2-methoxypyridine | 95% echemi.com |

| 2,5-dibromopyridine | Sodium hydroxide (B78521) in methanol | Reflux, 5 h | 5-Bromo-2-methoxypyridine | 98% chemicalbook.com |

Derivatization from 2-pyridones

Another synthetic strategy involves the derivatization of 2-pyridone scaffolds. This typically involves a two-step process: bromination of the pyridone ring followed by O-alkylation. For example, 5-bromo-2-pyridone can be O-alkylated with an ethylating agent in the presence of a base to yield this compound. Silver carbonate has been effectively used as a base for the selective O-alkylation of bromo-substituted 2-pyridones with alkyl halides in a nonpolar solvent like benzene. clockss.org This method provides a versatile route to various bromo-2-alkoxypyridines with high yields. clockss.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a significant green chemistry tool. rasayanjournal.co.in As demonstrated in the alkoxylation of 2,5-dibromopyridine, microwave heating can dramatically shorten reaction times and improve yields, leading to a more efficient and environmentally friendly process compared to conventional heating methods. tandfonline.com The use of ethanol as a solvent in this reaction is also advantageous as it is a renewable and relatively benign solvent. tandfonline.com

Furthermore, the development of flow chemistry processes offers another avenue for the greener synthesis of this compound. Continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability, which are all key aspects of green and sustainable chemical production. While specific examples for this compound are not extensively detailed in the provided results, the principles of flow chemistry are applicable to the synthetic reactions described.

| Green Chemistry Approach | Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Alkoxylation of 2,5-dibromopyridine | Reduced reaction times, increased yields, improved energy efficiency. tandfonline.comrasayanjournal.co.in |

| Use of Greener Solvents | Ethanol in alkoxylation reactions | Renewable, less toxic, and more environmentally benign than many traditional organic solvents. tandfonline.com |

| Flow Chemistry | Potential for various synthetic steps | Enhanced safety, better process control, and easier scalability. |

Development of Environmentally Benign Reaction Conditions

The primary synthesis of this compound is typically achieved via Williamson ether synthesis, involving the reaction of an ethoxide source with a brominated pyridine precursor, such as 2,5-dibromopyridine. The development of environmentally benign conditions for this and related transformations focuses on replacing hazardous organic solvents, reducing energy consumption, and minimizing waste.

A significant advancement in this area is the use of aqueous micellar media for O-alkylation reactions. scirp.org This approach leverages water as a solvent, which is non-toxic, non-flammable, and inexpensive. Surfactants are used to form micelles, which act as nanoreactors, solubilizing the organic substrates and facilitating the reaction, thereby eliminating the need for volatile organic solvents (VOCs). scirp.org This method aligns with the principles of green chemistry by significantly improving the safety and environmental profile of the synthesis. scirp.org

Another powerful green technique is the application of ultrasonic-assisted organic synthesis (USAOS). Sonochemical methods use cavitation to provide the energy for chemical activation, which can accelerate reaction rates and reduce the reliance on precious metal catalysts. scirp.org Furthermore, microwave-assisted synthesis has been shown to be effective for producing ethers, often without the need for a catalyst, which simplifies purification and reduces waste. scirp.org

Phase-Transfer Catalysis (PTC) represents another key strategy for creating environmentally benign reaction conditions. wikipedia.orgcrdeepjournal.org PTC is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the nucleophile (e.g., sodium ethoxide) and an organic phase containing the substrate (e.g., 2,5-dibromopyridine). wikipedia.orgcrdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile across the phase boundary into the organic phase, allowing the reaction to proceed efficiently without the need for a single, often hazardous, solvent that can dissolve all reactants. wikipedia.orgcrdeepjournal.org This reduces solvent use and can simplify the work-up procedure. wikipedia.org

Table 1: Comparison of Reaction Conditions for Pyridine Ether Synthesis

| Feature | Conventional Method | Environmentally Benign Alternatives | Green Chemistry Advantage |

|---|---|---|---|

| Solvent | DMF, Dichloromethane, Toluene | Water (Micellar), Ethanol, Solvent-free | Reduces use of toxic and volatile organic solvents. scirp.orgrsc.org |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Faster reaction times, lower energy consumption. scirp.org |

| Reaction System | Homogeneous organic solution | Biphasic (Aqueous/Organic) with PTC, Micellar Catalysis | Simplifies catalyst and product separation, allows use of water. scirp.orgwikipedia.org |

| By-products | Can require tedious work-up | Often cleaner reactions, easier purification | Reduces chemical waste and improves process efficiency. scirp.org |

Catalyst Systems for Sustainable Production

The choice of catalyst is pivotal in developing sustainable synthetic routes. For the production of this compound, research focuses on catalysts that are efficient, reusable, and operate under mild, environmentally friendly conditions.

In the context of the Williamson ether synthesis performed under PTC conditions, quaternary ammonium and phosphonium (B103445) salts like benzyltriethylammonium chloride or hexadecyltributylphosphonium bromide are commonly employed. wikipedia.org These catalysts are effective in small quantities and are crucial for enabling the use of greener, biphasic solvent systems. wikipedia.org

A major leap towards sustainability is the development of heterogeneous and recyclable catalysts. An example is the creation of nano-phase-transfer catalysts, such as magnetic nanoparticles coated with a catalytic phase. chemmethod.com These catalysts exhibit high activity in green solvents like water and can be easily recovered from the reaction mixture using an external magnet, allowing them to be reused for multiple cycles. chemmethod.com This drastically reduces catalyst waste and cost, which are key considerations for sustainable industrial production. chemmethod.com

Table 2: Examples of Catalyst Systems for Sustainable Synthesis

| Catalyst Type | Example Catalyst | Reaction Application | Sustainable Feature(s) |

|---|---|---|---|

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Williamson Ether Synthesis | Enables reactions in aqueous/biphasic systems, reducing organic solvent use. |

| Heterogeneous PTC | Magnetic Nanoparticle-supported catalysts (e.g., MNP@SiO2@Pr-HMTA) | Multicomponent reactions in water | High efficiency, easy recovery via magnetism, reusability, use of water as solvent. chemmethod.com |

| Recyclable Reagent/Catalyst | Dibromo-amino silica (B1680970) gel / Ferric triflate | Bromination | The brominating agent can be recovered and reused with high efficiency. google.com |

| Palladium Catalyst Systems | Low-loading Pd catalysts with specific ligands | Cross-coupling reactions | Reducing the amount of a toxic and expensive heavy metal required. google.com |

Reactivity and Functionalization of 5 Bromo 2 Ethoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds and other complex organic molecules. fiveable.me 5-Bromo-2-ethoxypyridine readily participates in these transformations, where the palladium catalyst facilitates the coupling of the pyridyl halide with a suitable organometallic reagent.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid derivatives. mdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.comnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. nrochemistry.comresearchgate.net The reactivity of the C-Br bond is crucial; aryl bromides are common starting materials for palladium-catalyzed couplings because the C-Br bond is weaker and more susceptible to oxidative addition than a C-Cl bond. illinois.edu

Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. nih.gov The boronic acid is first activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. organic-chemistry.orgyoutube.com This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination : This is the final step where the two organic ligands on the palladium center couple, forming the new carbon-carbon bond and the desired product. fiveable.me The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nrochemistry.com This step is typically fast and irreversible, driven by the formation of the stable C-C bond. fiveable.me

The Suzuki-Miyaura coupling of this compound is compatible with a broad range of boronic acid and boronate ester derivatives, enabling the synthesis of a wide variety of 5-aryl- and 5-heteroaryl-2-ethoxypyridines.

Arylboronic Acids : Electron-rich, electron-poor, and sterically hindered arylboronic acids can be successfully coupled. Substituents on the arylboronic acid can influence reaction rates, but the reaction generally shows high functional group tolerance. mdpi.com

Heteroarylboronic Acids : Various heteroarylboronic acids, including those derived from furan, thiophene, and indole, are effective coupling partners. nih.gov However, some nitrogen-rich heterocycles can be challenging substrates, potentially due to catalyst inhibition. nih.gov

Alkenyl and Alkylboronic Acids : While less common for this specific substrate, the Suzuki reaction can also form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, allowing for the introduction of alkenyl and alkyl groups.

Limitations : Certain functional groups on the boronic acid can interfere with the reaction. For instance, acidic protons (e.g., in phenols, carboxylic acids) can inhibit the reaction. nih.gov Additionally, highly unstable boronic acids that are prone to protodeboronation can result in lower yields. nih.gov

| Boronic Acid Derivative | Typical Product | General Observations |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-2-ethoxypyridine | Generally high yields, tolerant of various substituents on the phenyl ring. |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-ethoxypyridine | Electron-donating groups are well-tolerated. |

| 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-2-ethoxypyridine | Electron-withdrawing groups are well-tolerated. nih.gov |

| Furan-2-boronic acid | 2-Ethoxy-5-(furan-2-yl)pyridine | Heteroarylboronic acids are effective, though some may require optimized conditions to prevent protodeboronation. nih.gov |

| Vinylboronic acid | 2-Ethoxy-5-vinylpyridine | Allows for the formation of C(sp²)-C(sp²) bonds with alkenes. |

The choice of palladium source and, critically, the supporting ligand, is paramount for a successful Suzuki-Miyaura coupling. fiveable.me

Palladium Precatalysts : Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Pd(II) precatalysts are reduced in situ to the active Pd(0) species. fiveable.me

Ligands : Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For coupling with heteroaryl halides, electron-rich and bulky phosphine ligands such as XPhos and RuPhos often provide superior results, improving catalyst stability and turnover. nih.govnih.gov

Catalyst Loading : Catalyst loadings are typically low, often in the range of 1-5 mol%. whiterose.ac.ukacs.org However, for challenging substrates, higher loadings may be necessary. nih.gov

| Catalyst System | Typical Conditions | Advantages/Disadvantages |

|---|---|---|

| Pd(PPh₃)₄ | Toluene/Water, Na₂CO₃, 80-100 °C | Commercially available, effective for many substrates. May be less active for challenging couplings. |

| Pd(OAc)₂ / SPhos | Dioxane/Water, K₃PO₄, 80-110 °C | Highly active catalyst system, good for sterically hindered substrates. Ligand can be expensive. |

| Pd₂(dba)₃ / XPhos | t-BuOH/Water, K₃PO₄, 100 °C | Very active for heteroaryl couplings, broad substrate scope. nih.gov Air-sensitive precatalyst. |

The Negishi coupling is a powerful C-C bond-forming reaction that utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance, often succeeding where other coupling methods fail. wikipedia.org Organozinc reagents are typically more reactive than their organoboron counterparts. nrochemistry.com

The mechanism is similar to the Suzuki coupling, involving oxidative addition of this compound to a Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. wikipedia.orgnrochemistry.com

Organozinc reagents can be prepared in situ from the corresponding organic halide and activated zinc metal, which avoids the need to handle these often moisture- and air-sensitive reagents. nrochemistry.comorganic-chemistry.org Recent advancements have even enabled zinc-mediated couplings to be performed in water at room temperature using micellar catalysis, representing a significant step towards greener chemistry. organic-chemistry.orgnih.gov The Negishi coupling has been successfully applied to the synthesis of complex molecules, including bipyridines and natural products. wikipedia.orgorgsyn.org The reaction is effective for coupling secondary alkylzinc halides, a challenging task due to the potential for β-hydride elimination. nih.gov

Beyond the Suzuki and Negishi reactions, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Stille Coupling : This reaction uses organotin (stannane) reagents. It is highly versatile but is often avoided due to the toxicity of the tin reagents and byproducts. nih.gov

Heck Reaction : This involves the coupling of the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination : A C-N bond-forming reaction that couples the aryl halide with an amine, which is a key method for synthesizing arylamines. The use of bulky biarylphosphine ligands is often crucial for achieving high yields with challenging heterocyclic substrates. nih.gov

These varied strategies underscore the importance of this compound as a versatile building block in modern organic synthesis, allowing for the selective and efficient introduction of diverse chemical moieties.

Suzuki-Miyaura Coupling Reactions

Organometallic Reactivity and Directed Metallation

Organometallic intermediates are powerful tools for the functionalization of heterocyclic compounds like this compound. Through processes such as lithium-halogen exchange and directed lithiation, as well as bromine-magnesium exchange, the pyridine (B92270) ring can be converted into a nucleophilic species, ready to react with a variety of electrophiles.

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from organic halides. wikipedia.orgharvard.edu In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), can lead to the exchange of the bromine atom for a lithium atom. This reaction is typically fast and occurs at low temperatures. wikipedia.orgethz.ch The resulting 2-ethoxy-5-lithiopyridine is a potent nucleophile.

Directed lithiation, also known as directed ortho-metalation (DoM), is another important strategy for the regioselective functionalization of aromatic rings. clockss.orgresearchgate.net In this process, a directing metalating group (DMG) on the aromatic ring coordinates to the organolithium reagent, directing deprotonation to an adjacent position. While the ethoxy group in this compound can act as a DMG, the presence of the bromine atom makes lithium-halogen exchange a competing and often faster process.

However, in related systems, such as 2-methoxy-5-bromopyridine, lithiation at the C-4 position has been achieved using lithium diisopropylamide (LDA) at low temperatures. dergipark.org.tr This demonstrates that under specific conditions, direct deprotonation can be favored over halogen exchange. The choice of the lithium reagent and reaction conditions is therefore crucial in determining the outcome of the reaction. clockss.org

Table 1: Examples of Lithiation and Subsequent Reactions of Brominated Alkoxypyridines

| Starting Material | Reagent | Position of Lithiation | Electrophile | Product | Yield (%) |

| 2-bromo-4-methoxypyridine | LTMP | C-3 | DMF | 2-bromo-4-methoxy-3-formylpyridine | - |

| 2,5-dibromopyridine (B19318) | LDA | C-4 | Various | 2,5-dibromo-4-substituted pyridines | - |

| 2-methoxy-5-bromopyridine | LDA | C-4 | Triisopropylborate | 5-bromo-2-methoxypyridin-4-ylboronic acid | - |

Data compiled from analogous reactions in the literature. dergipark.org.trarkat-usa.org

An alternative to organolithium reagents for metal-halogen exchange is the use of magnesium 'ate' complexes. These reagents, such as tributylmagnesate (nBu₃MgLi) and the more reactive dibutylisopropylmagnesate (ⁱPrⁿBu₂MgLi), can effect bromine-magnesium exchange under mild conditions. organic-chemistry.orgnih.gov This method is particularly useful for preparing polyfunctionalized arylmagnesium species, as it often shows greater functional group tolerance compared to organolithium reagents. organic-chemistry.org

The reaction of this compound with a magnesium 'ate' complex would be expected to yield the corresponding Grignard reagent, 2-ethoxy-5-pyridinylmagnesium species. These organomagnesium compounds are generally less reactive and more selective than their organolithium counterparts. The formation of these intermediates opens up a different spectrum of reactivity with electrophiles. The use of a combination of i-PrMgCl and n-BuLi has also been shown to be effective for bromine-metal exchange on bromoheterocycles bearing substituents with acidic protons, offering a practical method under non-cryogenic conditions. nih.gov

Once the organometallic intermediate of this compound is formed, either through lithium-halogen exchange or bromine-magnesium exchange, it can be trapped with a wide range of electrophiles to introduce new functional groups onto the pyridine ring at the 5-position. nih.gov

Common electrophiles and the corresponding functionalities introduced include:

Aldehydes and Ketones: to form secondary and tertiary alcohols.

Carbon Dioxide (CO₂): to introduce a carboxylic acid group.

N,N-Dimethylformamide (DMF): to introduce a formyl group (aldehyde).

Alkyl Halides: to introduce alkyl groups.

Borates: to form boronic acids or boronate esters, which are valuable precursors for cross-coupling reactions.

For instance, the reaction of the lithiated intermediate with DMF would yield 2-ethoxy-5-formylpyridine. This aldehyde can then be further manipulated, for example, through reduction to an alcohol or oxidation to a carboxylic acid, providing access to a diverse array of derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for the functionalization of this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. Both the bromine atom and the ethoxy group can potentially act as leaving groups, depending on the reaction conditions and the nature of the nucleophile.

The bromine atom at the 5-position of this compound can be displaced by a variety of nucleophiles through an SNAr mechanism. libretexts.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org The pyridine nitrogen atom itself acts as an electron-withdrawing group, facilitating nucleophilic attack, particularly at the ortho and para positions.

The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I, which is often referred to as the "element effect". nih.gov However, this order can be influenced by the specific substrate and reaction conditions. In the context of pyridinium (B92312) ions, the leaving group order has been observed to be different, indicating that the mechanism can be more complex. nih.gov

Nucleophiles that can displace the bromide include:

Amines

Alkoxides

Thiolates

Cyanide

For example, heating this compound with an amine in the presence of a base could lead to the formation of the corresponding 5-amino-2-ethoxypyridine derivative.

The ethoxy group at the 2-position of the pyridine ring is generally a poor leaving group in SNAr reactions. However, under forcing conditions or with activation, it can be displaced by strong nucleophiles. The 2-position of the pyridine ring is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom.

In some cases, the ethoxy group can be cleaved under acidic conditions to yield the corresponding pyridone. This transformation, however, is not a direct SNAr displacement of the ethoxy group by an external nucleophile but rather a hydrolysis reaction. The reactivity of the ethoxy group is significantly lower than that of the bromine atom in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution and Directed Functionalization

The pyridine ring, an electron-deficient aromatic system, generally exhibits low reactivity towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgyoutube.comuoanbar.edu.iqquora.com This reduced reactivity is attributed to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring. uoanbar.edu.iqquora.com Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom can be protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

However, the presence of substituent groups on the pyridine ring can significantly influence its reactivity and the regioselectivity of the substitution. In this compound, the ethoxy group at the 2-position is an activating, electron-donating group. This group can donate electron density into the ring through resonance, which helps to stabilize the cationic intermediate formed during electrophilic substitution. wikipedia.org This activation effect can counteract the inherent deactivation of the pyridine ring, making electrophilic substitution more feasible. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. The interplay of these two substituents directs the functionalization of the molecule.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org This reagent acts as a weak electrophile that can attack activated aromatic rings. nrochemistry.comchemistrysteps.com

For this compound, the electron-donating ethoxy group at the 2-position activates the ring sufficiently for the Vilsmeier-Haack reaction to proceed. The substitution is expected to occur at the position most activated by the ethoxy group and not sterically hindered. The directing effects of the ethoxy and bromo substituents would guide the formyl group to an available position on the ring. The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde. wikipedia.org

While specific literature on the Vilsmeier-Haack formylation of this compound is not abundant, the reaction is well-documented for analogous electron-rich heterocyclic systems. chemistrysteps.com For example, the formylation of other activated pyridines and related heterocycles demonstrates the utility of this reaction for introducing a formyl group, which is a valuable synthetic handle for further transformations.

Table 1: Vilsmeier-Haack Reaction Components and Role

| Component | Chemical Name | Role |

|---|---|---|

| Substrate | This compound | Electron-rich aromatic compound |

| Reagent | N,N-Dimethylformamide (DMF) / Phosphorus oxychloride (POCl₃) | Forms the electrophilic Vilsmeier reagent |

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. masterorganicchemistry.com The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.org

The nitration of pyridine itself is difficult and requires harsh conditions, yielding the 3-nitropyridine in low yields due to the deactivation of the ring. youtube.comuoanbar.edu.iq However, the presence of the activating ethoxy group in this compound facilitates this reaction. The directing influence of the substituents will determine the position of nitration. For the closely related compound, 5-bromo-2-methoxypyridine (B44785), nitration is a known transformation. guidechem.com It is a key step in the synthesis of more complex derivatives. nbinno.com The synthesis of 5-Bromo-2-methoxy-3-nitropyridine involves the selective nitration of 5-Bromo-2-methoxypyridine. guidechem.com By analogy, the nitration of this compound is expected to proceed similarly, yielding the corresponding 3-nitro derivative.

Oxidation

Oxidation of pyridine derivatives can occur at the nitrogen atom to form pyridine N-oxides or on the ring itself, depending on the oxidant and reaction conditions. The formation of a pyridine N-oxide can be a strategic step in the functionalization of pyridines. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. wikipedia.org The oxygen atom can donate electron density to the ring, enhancing its reactivity towards electrophiles, particularly at the 4-position. wikipedia.orgyoutube.com

While direct oxidation pathways for this compound are not extensively detailed in the provided context, the oxidation of related aminopyridines to nitropyridines using reagents like hydrogen peroxide is a documented process. chemicalbook.comresearchgate.net For instance, 5-bromo-2-aminopyridine can be oxidized to 5-Bromo-2-nitropyridine. chemicalbook.comresearchgate.net This suggests that the pyridine ring in such substituted systems is susceptible to oxidation under appropriate conditions.

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagents | Expected Product on this compound |

|---|---|---|

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | Formyl-5-bromo-2-ethoxypyridine |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-ethoxy-3-nitropyridine |

Applications of 5 Bromo 2 Ethoxypyridine in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

5-Bromo-2-ethoxypyridine serves as a crucial starting material in the creation of intricate heterocyclic frameworks, which are fundamental structures in many biologically active compounds. Its unique arrangement of a bromine atom and an ethoxy group on the pyridine (B92270) ring provides chemists with versatile tools for constructing complex molecular architectures. guidechem.comchemimpex.comchemimpex.com

Synthesis of Pyridine-Fused Architectures

The reactivity of the bromine and ethoxy groups on the this compound ring allows for the strategic formation of new rings fused to the initial pyridine structure. This is particularly valuable in the synthesis of novel compounds with potential applications in medicine and materials science. For instance, the bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the connection of other molecular fragments and the subsequent construction of fused ring systems. researchgate.net

Derivatization for Biologically Active Molecules

The functional groups of this compound are key to its role in producing a wide array of biologically active molecules. chemimpex.comalfa-chemical.com The bromine atom, for example, can be substituted with various other functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the introduction of specific chemical properties that can enhance the biological activity of the final molecule. nbinno.comnih.gov

For example, a related compound, 5-Bromo-2-methoxypyridine (B44785), has been instrumental in the synthesis of potent antagonists for the somatostatin (B550006) sst3 receptor, which are being investigated for treating conditions like acromegaly and certain cancers. nbinno.com This highlights the potential of similar bromo-alkoxy-pyridines in developing new therapeutic agents.

Development of Pharmaceutical Intermediates and Drug Candidates

This compound is a significant intermediate in the pharmaceutical industry, providing a foundational structure for the development of new drug candidates. guidechem.comchemimpex.comchem-contract.com Its utility lies in its ability to be transformed into more complex molecules with desired therapeutic properties.

Pathways to New Drug Entities with Enhanced Biological Activity

The chemical versatility of this compound opens up multiple synthetic pathways to novel drug entities. nbinno.commdpi.com By modifying its structure, chemists can fine-tune the biological activity of the resulting compounds. For instance, the related 5-Bromo-2-methoxypyridine has been used to create derivatives with potential applications in treating neurological and cardiovascular disorders. nbinno.com This demonstrates the power of using such building blocks to systematically explore new areas of medicinal chemistry.

A notable example involving a similar bromo-alkoxy-pyridine is in the development of HIV-1 integrase strand transfer inhibitors. The synthesis of these complex molecules has utilized 5-bromo-2-methoxypyridine as a key starting material. mdpi.com

Design and Synthesis of Bioactive Compounds

The design and synthesis of new bioactive compounds often rely on the strategic use of versatile building blocks like this compound. nbinno.comchem-contract.com The presence of both a bromine atom and an ethoxy group allows for a high degree of control over the synthetic process, enabling the creation of molecules with specific shapes and chemical properties designed to interact with biological targets. nbinno.com

Research into gamma-secretase modulators, which are of interest in Alzheimer's disease research, has involved the synthesis of complex molecules where a methoxypyridine unit plays a crucial role. nih.gov This underscores the importance of such substituted pyridines in designing compounds with specific biological functions.

Precursors in Agrochemical Research and Development

The applications of this compound and its analogs extend into the field of agrochemical research. guidechem.comchemimpex.comchem-contract.com These compounds serve as precursors for the synthesis of new pesticides and herbicides. nbinno.com The bromine and alkoxy groups can be modified to introduce functionalities that enhance the efficacy and selectivity of the final agrochemical product, contributing to improved crop protection. alfa-chemical.comnbinno.com The development of derivatives with better environmental compatibility is also a key area of focus in this research. nbinno.com

Contributions to Materials Science and Functional Materials

The utility of this compound extends beyond agriculture into the field of materials science. Its structural features are advantageous for the synthesis of polymers, coatings, dyes, and pigments, where precise control over molecular architecture leads to desirable material properties. bldpharm.com

While specific studies detailing the use of this compound in polymers are emerging, its close structural analog, 5-Bromo-2-methoxypyridine, is employed in the production of functional materials. nbinno.com The principles of its reactivity are directly applicable. The bromine and alkoxy (ethoxy) functionalities enable the formation of crosslinked polymers and allow for the introduction of specific groups to control material properties such as thermal stability and mechanical strength. nbinno.com This makes the compound a valuable precursor for creating specialized coatings and high-performance polymers. The bromine atom serves as a crucial point for polymerization reactions, often via metal-catalyzed cross-coupling, allowing the pyridine unit to be incorporated into a larger polymer chain.

The pyridine ring is a common component in chromophores, the parts of a molecule responsible for its color. The chemical structure of this compound makes it a suitable building block for the synthesis of various colorants. nbinno.com Its analog, 5-Bromo-2-methoxypyridine, is utilized in the production of dyes and pigments for industries such as textiles, paints, and plastics. nbinno.com The bromine atom can be replaced through nucleophilic substitution or used in coupling reactions to build larger conjugated systems, which are essential for producing vibrant and stable colors. The ethoxy group, as an electron-donating group, can help tune the electronic structure of the resulting dye molecule, thereby influencing its color and light-fastness properties. nbinno.com

Table 2: Functional Group Contributions in Materials Synthesis

| Functional Group | Role in Synthesis | Resulting Material Property | Application Area |

| Bromine Atom | Site for cross-coupling polymerization | Polymer chain formation, structural integrity | Advanced Polymers, Coatings |

| Bromine Atom | Handle for building conjugated systems | Color generation, stability | Dyes, Organic Pigments |

| Ethoxy Group | Modulates electronic properties of the ring | Enhanced thermal stability, adhesion | High-Performance Coatings |

| Ethoxy Group | Electron-donating character | Color tuning, light-fastness | Dyes, Pigments |

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxypyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Predictive Modeling for Drug Discovery and Optimization

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, serves as a cornerstone in the computational evaluation of 5-Bromo-2-ethoxypyridine derivatives for drug discovery. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org This approach allows researchers to predict the activity of novel derivatives before they are synthesized, saving significant time and resources.

The development of a robust QSAR model for this compound derivatives would follow a systematic process. First, a series of derivatives would be synthesized and their biological activity (e.g., IC₅₀ values) measured. Then, a wide range of molecular descriptors for each derivative would be calculated. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates these descriptors with the observed activity. researchgate.net The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques to ensure its reliability. ijpbs.netresearchgate.net

The insights gained from such a model are invaluable for lead optimization. By analyzing the QSAR equation, medicinal chemists can prioritize modifications to the this compound scaffold that are most likely to enhance potency and selectivity. For example, if the model indicates that increased hydrophobicity at a certain position enhances activity, chemists can focus on synthesizing analogues with lipophilic substituents at that site. nih.gov

Table 1: Example of a 2D-QSAR Model for Hypothetical this compound Derivatives

| Parameter | Description | Value |

|---|---|---|

| Model Equation | pIC₅₀ = 0.45 * LogP - 0.12 * PSA + 0.08 * HD + 2.51 | - |

| Statistical Metrics | Correlation Coefficient (R²) | 0.82 |

| Cross-validated R² (Q²) | 0.73 | |

| F-statistic | 21.10 | |

| Descriptors | LogP (Logarithm of partition coefficient) | Represents hydrophobicity |

| PSA (Polar Surface Area) | Relates to membrane permeability | |

| HD (Hydrogen Bond Donors) | Indicates potential for specific interactions |

In Silico Design and Virtual Screening Applications

In silico design and virtual screening are powerful computational techniques used to identify promising new drug candidates from large chemical libraries. These methods are particularly valuable for exploring the therapeutic potential of the this compound scaffold against various biological targets.

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, or a pharmacophore model derived from several active compounds, is used as a template to search databases for molecules with similar features. rsc.orgresearchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For pyridine (B92270) derivatives, pharmacophore models have been successfully used to identify new potent analogues and guide their design. rsc.orgnih.gov

Structure-based virtual screening (SBVS) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. The core of SBVS is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. actascientific.com Large libraries of compounds, including virtual libraries of this compound derivatives, can be docked into the active site of a target protein. The compounds are then ranked based on a scoring function that estimates their binding affinity. ijfmr.comresearchgate.net This process filters the library, identifying a smaller, more manageable set of high-potential candidates for experimental testing. ijfmr.com

For example, in the search for novel kinase inhibitors, a library of pyridine derivatives could be docked into the ATP-binding site of a specific kinase. ijfmr.comnih.gov The docking results would highlight which derivatives form key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for inhibition. nih.gov Studies on related imidazo[1,2-a]pyridine (B132010) scaffolds have shown that collaborative virtual screening efforts can rapidly expand the chemical diversity of a hit series, leading to improved potency and selectivity. nih.govresearchgate.net

Following virtual screening, the top-ranked "hits" are often subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted ligand-protein complex over time. nih.gov This multi-step in silico workflow significantly increases the efficiency of the drug discovery process, enabling the focused design and synthesis of this compound derivatives with a higher probability of therapeutic success.

Table 2: Representative Data from a Virtual Screening and Docking Study

| Parameter | Description | Value/Result |

|---|---|---|

| Screening Library | Source | Virtual library of 50,000 this compound derivatives |

| Target Protein | Example Target | Cyclin-Dependent Kinase 9 (CDK9) |

| Screening Method | Approach | Structure-Based Virtual Screening (Molecular Docking) |

| Initial Hits | Compounds passing initial docking score threshold (-8.0 kcal/mol) | 525 (1.05% Hit Rate) |

| Top Candidate (Example) | Compound ID | B2EP-108 |

| Docking Score (kcal/mol) | -10.2 | |

| Key Interactions | Hydrogen bonds with CYS106; Pi-stacking with PHE103 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromo-2-ethoxypyridine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from analogous compounds, such as 2-ethoxypyridine (B84967) and other 5-brominated pyridines. dergipark.org.trfishersci.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the three protons on the pyridine (B92270) ring.

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other. The quartet is typically found further downfield due to the deshielding effect of the adjacent oxygen atom.

Pyridine Protons: The three aromatic protons will appear as distinct signals. The H-3 and H-4 protons will likely appear as doublets, split by each other. The H-6 proton, adjacent to the nitrogen, will also be a doublet. The bromine atom at the 5-position influences the electronic environment, causing shifts in the signals of the neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Ethoxy Carbons: Two signals are expected for the ethoxy group's methylene (-OCH₂) and methyl (-CH₃) carbons.

Pyridine Carbons: Five distinct signals are anticipated for the pyridine ring carbons. The carbon atom bonded to the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The carbon attached to the ethoxy group (C-2) will be shifted downfield due to the oxygen's deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OCH₂CH ₃ | ¹H | ~1.4 | Triplet (t) | Coupled to -OCH₂- protons. |

| -OCH ₂CH₃ | ¹H | ~4.4 | Quartet (q) | Coupled to -CH₃ protons; deshielded by oxygen. dergipark.org.tr |

| H-3 | ¹H | ~6.7 | Doublet (d) | Coupled to H-4. |

| H-4 | ¹H | ~7.6 | Doublet of Doublets (dd) | Coupled to H-3 and H-6. |

| H-6 | ¹H | ~8.2 | Doublet (d) | Deshielded by adjacent nitrogen. |

| -OCH₂C H₃ | ¹³C | ~15 | - | Aliphatic carbon. |

| -OC H₂CH₃ | ¹³C | ~62 | - | Aliphatic carbon attached to oxygen. |

| C-3 | ¹³C | ~112 | - | Aromatic carbon. |

| C-5 | ¹³C | ~115 | - | Carbon attached to bromine. |

| C-4 | ¹³C | ~142 | - | Aromatic carbon. |

| C-6 | ¹³C | ~150 | - | Aromatic carbon adjacent to nitrogen. |

| C-2 | ¹³C | ~163 | - | Aromatic carbon attached to the ethoxy group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by analyzing its molecular vibrations. These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. smolecule.com Aliphatic C-H stretches from the ethoxy group are expected just below 3000 cm⁻¹. smolecule.com

Pyridine Ring Vibrations: The skeletal vibrations of the pyridine ring (C=C and C=N stretching) produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. smolecule.com

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, it would be effective in observing the symmetric vibrations of the pyridine ring and the C-C bond of the ethoxy group. It is also advantageous for analyzing aqueous samples, as water is a weak Raman scatterer. edinst.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (ethoxy) | 2850 - 2980 | IR, Raman |

| Pyridine Ring Skeletal Stretches | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1220 - 1280 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₇H₈BrNO, the monoisotopic mass is approximately 200.979 Da. uni.lu

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass units (m/z): the molecular ion peak (M⁺) and the M+2 peak. smolecule.com

Common fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a stable pyridone-type cation.

Loss of an ethoxy radical (•OCH₂CH₃).

Loss of a bromine atom (•Br), which is a common fragmentation for bromo-aromatic compounds. vulcanchem.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 201 / 203 | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. smolecule.com |

| [M+H]⁺ | 202 / 204 | Protonated molecular ion, common in soft ionization techniques like ESI. uni.lu |

| [M-C₂H₅]⁺ | 172 / 174 | Loss of an ethyl radical. |

| [M-OC₂H₅]⁺ | 156 / 158 | Loss of an ethoxy radical. |

| [M-Br]⁺ | 122 | Loss of a bromine radical. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. As of now, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): Given its volatility, GC is a highly suitable method for the analysis of this compound. Commercial suppliers often use GC to certify the purity of the compound, which is typically specified as ≥98.0%. avantorsciences.comvwr.com A flame ionization detector (FID) is commonly used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for both the analysis and preparative purification of pyridine derivatives. A reversed-phase C18 column is often used as the stationary phase. rsc.org The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient or isocratic mode. rsc.org Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. rsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions involving this compound and to determine appropriate conditions for larger-scale column chromatography purification. rsc.org For related compounds, a mobile phase like ethyl acetate (B1210297) in a non-polar solvent such as petroleum ether or hexane (B92381) is effective. echemi.com

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Typical Conditions |

| Gas Chromatography (GC) | Purity Assessment | Stationary Phase: Capillary column (e.g., DB-5); Detector: FID. avantorsciences.comvwr.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis & Purification | Stationary Phase: Reversed-phase (e.g., C18); Mobile Phase: Acetonitrile/Water gradient; Detector: UV. rsc.org |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase: Silica (B1680970) gel; Mobile Phase: Ethyl Acetate/Hexane mixture. rsc.orgechemi.com |

| Column Chromatography | Purification | Stationary Phase: Silica gel; Mobile Phase: Ethyl Acetate/Petroleum Ether gradient. echemi.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the 5-Bromo-2-ethoxypyridine core is central to accessing new chemical entities. The carbon-bromine bond at the C5 position and the activated pyridine (B92270) ring offer multiple sites for functionalization. Future research will likely focus on developing and applying novel catalytic systems to exploit this reactivity with greater precision and efficiency.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, and its application to pyridine derivatives continues to evolve. ijpsonline.com Researchers are exploring new palladium, copper, and rhodium catalysts for more efficient cross-coupling reactions. ijpsonline.com For this compound, this translates to investigating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable the introduction of complex molecular fragments at the C5 position. For instance, palladium-catalyzed homocoupling reactions, which have been improved using biorenewable solvents for other bromopyridines, could be adapted for synthesizing bipyridine structures derived from this compound. rsc.org

Another promising avenue is the catalytic asymmetric dearomatization of the pyridine ring. Recent studies have demonstrated the use of chiral copper(I) catalysts for the enantioselective addition of Grignard reagents to activated pyridinium (B92312) ions, yielding chiral dihydro-4-pyridones. acs.org Applying such methodologies to this compound could generate a library of enantioenriched, partially saturated pyridine cores, which are valuable scaffolds in medicinal chemistry. mdpi.com The development of catalysts that can selectively functionalize other positions on the ring, perhaps through C-H activation, also remains a significant goal.

| Catalytic Strategy | Potential Application for this compound | Key Advantages | Relevant Research Areas |

| Advanced Cross-Coupling | Synthesis of complex aryl-, alkyl-, or amino-pyridines via the C-Br bond. | High efficiency, broad substrate scope, formation of C-C and C-N bonds. | Palladium, Copper, Nickel catalysis. ijpsonline.comrsc.org |

| Asymmetric Dearomatization | Creation of chiral, non-aromatic pyridine derivatives (e.g., dihydropyridones, piperidines). | Access to 3D molecular complexity, valuable for drug discovery. | Chiral Copper or Rhodium catalysis. acs.orgmdpi.com |

| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring, avoiding pre-functionalization steps. | High atom economy, novel reactivity patterns. | Ruthenium, Iridium, Palladium catalysis. |

| Photocatalysis | Light-driven reactions under mild conditions. | Green chemistry, access to unique reactive intermediates. | Decatungstate photocatalysis for C-H oxidation. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. numberanalytics.comthieme-connect.com For a versatile intermediate like this compound, integrating its synthesis and derivatization into flow platforms is a key direction for future development.

Flow chemistry enables the use of hazardous reagents or unstable intermediates with enhanced safety. researchgate.net Reactions involving organometallic reagents, such as the generation of pyridynes from chloro-ethoxypyridine for subsequent functionalization, have been successfully adapted to flow setups. researchgate.net Similar strategies could be developed for this compound, allowing for regioselective functionalization under controlled conditions. researchgate.netresearchgate.net Furthermore, flow reactors, including microwave flow systems, have been shown to accelerate pyridine synthesis, reduce reaction times, and improve yields. beilstein-journals.org The N-oxidation of pyridines, for example, has been demonstrated in a continuous flow microreactor, offering a safer and greener alternative to batch processes. thieme-connect.comorganic-chemistry.org

The ultimate goal is the development of fully automated synthesis platforms. These systems can rapidly generate libraries of derivatives by systematically varying reactants and conditions. By integrating the synthesis of this compound derivatives into an automated workflow, researchers could accelerate the discovery of new molecules with desired properties, from pharmaceuticals to functional materials. researchgate.net

Biomedical Applications Beyond Current Scope

Pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.net Functionalized pyridines have shown a wide range of biological activities, including anti-Alzheimer's, anti-inflammatory, and anticancer properties. researchgate.netnih.gov While 5-Bromo-2-methoxypyridine (B44785), a related compound, is used as a building block for antagonists of nicotinic acetylcholine (B1216132) and sst₃ receptors, the biomedical potential of this compound derivatives remains largely unexplored. chemicalbook.com

Future research should focus on synthesizing and screening libraries of this compound derivatives for novel therapeutic applications. Given the prevalence of pyridine scaffolds in treating neurodegenerative disorders, exploring their potential as multifunctional anti-Alzheimer's agents—targeting acetylcholinesterase, Aβ fibril formation, or Tau aggregation—is a logical starting point. researchgate.net

Beyond neurodegeneration, the unique electronic properties conferred by the bromo and ethoxy substituents could be exploited in other areas. For example, functionalized pyridinophanes have been investigated as scaffolds for magnetic resonance imaging agents. rsc.org Derivatization of this compound could lead to novel imaging probes or diagnostic tools. Additionally, the field of pyridine-based inhibitors is expanding, with recent discoveries of their potential as antifungal agents and antidiabetics. dntb.gov.ua Systematic screening of novel derivatives could uncover unexpected activities in these or other disease areas.

| Potential Biomedical Application | Rationale / Existing Precedent | Target Molecules |

| Neurodegenerative Diseases | Pyridine core is common in anti-Alzheimer's agents. researchgate.net | Acetylcholinesterase inhibitors, Tau aggregation inhibitors, GSK inhibitors. |

| Medical Imaging | Functionalized pyridinophanes used as scaffolds for imaging agents. rsc.org | Novel PET or MRI contrast agents. |

| Anti-Infective Agents | Pyridine derivatives have shown antifungal and antibacterial activity. nih.govdntb.gov.ua | Novel compounds targeting microbial pathways. |

| Metabolic Disorders | Certain pyridine sulfonamides show promise as antidiabetic agents. dntb.gov.ua | Inhibitors of key enzymes in metabolic pathways. |

| Oncology | Ruthenium-terpyridine complexes show anticancer properties. nih.gov | Novel metal complexes or small molecule inhibitors. |

Sustainable Synthesis and Circular Economy Contributions

The principles of green chemistry and the circular economy are increasingly influencing chemical synthesis. acs.org Future research on this compound must incorporate these concepts to ensure its production and use are environmentally responsible.

This involves developing more sustainable synthetic routes. Many current pyridine syntheses can be made greener by using multicomponent reactions, environmentally benign solvents like water or ethanol (B145695), microwave-assisted synthesis, or solvent-free conditions. nih.govnih.govbohrium.com For instance, the use of biorenewable solvents like Cyrene™ has been shown to improve the efficiency and green profile of coupling reactions for other bromopyridines. rsc.org Exploring biomass-derived feedstocks as starting materials for pyridine synthesis is another important long-term goal. numberanalytics.com

In the context of a circular economy, the focus extends to catalyst recycling and atom economy. The use of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), can simplify product purification and allow for the catalyst to be recovered and reused. numberanalytics.com Designing syntheses that maximize the incorporation of all reactant atoms into the final product (high atom economy) and minimize waste is a fundamental tenet of green chemistry that should be applied to all derivatization reactions of this compound. acsgcipr.org

常见问题

Q. Table 1: Representative NMR Data (Predicted)

| Position | ¹H Shift (ppm) | Multiplicity |

|---|---|---|

| 2-OCH₂CH₃ | 1.3 (t), 4.0 (q) | Triplet, Quartet |

| H-3 | 7.1 | Singlet |

| H-6 | 8.2 | Doublet |

Advanced: How can this compound be functionalized via cross-coupling reactions?

Methodological Answer:

The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ as base, in DMF/H₂O at 80–100°C .

- Negishi Coupling : Employ organozinc reagents (e.g., ZnR-X) with Pd catalysts to introduce alkyl/aryl groups.

Critical Parameters: - Ensure anhydrous conditions for organometallic reagents.

- Optimize catalyst loading (1–5 mol%) to minimize side reactions.

Advanced: How to resolve contradictions in reported reactivity or spectroscopic data?

Methodological Answer:

Discrepancies may arise from:

- Purity Issues : Validate compound purity via HPLC (>99%) and elemental analysis.

- Solvent Effects : Compare NMR data in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Reaction Conditions : Replicate experiments using exact temperatures, catalysts, and stoichiometries. For instance, Sutherland et al. (2003) noted that fluoropyridine reactivity varies significantly with base selection .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazards : Eye/skin irritation (GHS Category 2) .

- Mitigation : Use nitrile gloves, goggles, and fume hoods. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

- Storage : Store in sealed containers at 2–8°C under inert atmosphere (N₂ or Ar) to prevent decomposition .

Advanced: What mechanistic insights explain the regioselectivity of bromination in ethoxypyridines?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) activates the pyridine ring via resonance, directing electrophiles (e.g., Br⁺) to the para (5-) and ortho (3-) positions. Steric hindrance from the ethoxy group often favors para substitution. Computational studies (e.g., Fukui function analysis) can predict reactivity trends. Experimental validation involves comparing reaction outcomes with methyl- or methoxy-substituted analogs .

Basic: What purification techniques yield high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation.

- Purity Validation : Confirm via melting point (lit. ~95–98°C) and GC-MS .

Advanced: How to design experiments for studying substituent effects on this compound’s reactivity?

Methodological Answer:

- Comparative Synthesis : Prepare analogs (e.g., 5-Bromo-2-methoxypyridine) to assess electronic effects.

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalysts) using in situ IR or NMR.

- DFT Calculations : Model transition states to predict substituent influence on activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。